molecular formula C15H17NO2S B5572470 3-benzylsulfanyl-N-(furan-2-ylmethyl)propanamide

3-benzylsulfanyl-N-(furan-2-ylmethyl)propanamide

Cat. No.: B5572470
M. Wt: 275.4 g/mol
InChI Key: NLFOFPKZNIOFIJ-UHFFFAOYSA-N
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Description

3-benzylsulfanyl-N-(furan-2-ylmethyl)propanamide is an organic compound that belongs to the class of furan derivatives. These compounds are characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom. The compound has a molecular formula of C15H17NO4S and a molecular weight of 307.36 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzylsulfanyl-N-(furan-2-ylmethyl)propanamide typically involves the reaction of furan derivatives with benzylsulfanyl compounds under specific conditions. One common method involves the use of a condensation reaction where the furan derivative is reacted with benzylsulfanyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and automated systems to control the reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

3-benzylsulfanyl-N-(furan-2-ylmethyl)propanamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-benzylsulfanyl-N-(furan-2-ylmethyl)propanamide has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-benzylsulfanyl-N-(furan-2-ylmethyl)propanamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The furan ring and benzylsulfanyl group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 3-benzylsulfonyl-N-(furan-2-ylmethyl)propanamide
  • 3-(benzylthio)-N-(2-furylmethyl)propanamide

Uniqueness

3-benzylsulfanyl-N-(furan-2-ylmethyl)propanamide is unique due to its specific structural features, including the presence of both a furan ring and a benzylsulfanyl group. These features contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

3-benzylsulfanyl-N-(furan-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c17-15(16-11-14-7-4-9-18-14)8-10-19-12-13-5-2-1-3-6-13/h1-7,9H,8,10-12H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLFOFPKZNIOFIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCCC(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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